N-methoxy-2-(thiophene-2-carboxamido)oxazole-4-carboxamide
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Overview
Description
N-methoxy-2-(thiophene-2-carboxamido)oxazole-4-carboxamide is a heterocyclic compound that features both thiophene and oxazole rings. These rings are known for their significant roles in medicinal chemistry due to their biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
The primary target of N-methoxy-2-(thiophene-2-carboxamido)oxazole-4-carboxamide is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body .
Mode of Action
The compound interacts with the COX enzymes, inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway , which is responsible for the production of prostaglandins . By inhibiting the COX enzymes, the compound disrupts this pathway, leading to a decrease in the production of prostaglandins .
Result of Action
The inhibition of COX enzymes by this compound results in a decrease in the production of prostaglandins . This leads to a reduction in inflammation and pain, which are often associated with conditions such as arthritis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-2-(thiophene-2-carboxamido)oxazole-4-carboxamide typically involves the condensation of thiophene-2-carboxylic acid with oxazole derivatives under specific conditions. One common method includes the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the reaction .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly incorporating continuous flow techniques and automated synthesis platforms .
Chemical Reactions Analysis
Types of Reactions
N-methoxy-2-(thiophene-2-carboxamido)oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxazole ring or the amide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents or nucleophiles like Grignard reagents are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction can lead to various reduced forms of the oxazole ring .
Scientific Research Applications
N-methoxy-2-(thiophene-2-carboxamido)oxazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and organic semiconductors.
Comparison with Similar Compounds
Similar Compounds
- N-methoxy-N-methyl-2-thiophenecarboxamide
- N-methoxy-n,5-dimethylthiophene-2-carboxamide
Uniqueness
N-methoxy-2-(thiophene-2-carboxamido)oxazole-4-carboxamide is unique due to the presence of both thiophene and oxazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
N-methoxy-2-(thiophene-2-carbonylamino)-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4S/c1-16-13-8(14)6-5-17-10(11-6)12-9(15)7-3-2-4-18-7/h2-5H,1H3,(H,13,14)(H,11,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRMJYIWTACFML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC(=O)C1=COC(=N1)NC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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